11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as Compound A) is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent at position 11 and a phenylcarbonyl group at position 7. This class of compounds is synthetically versatile, with modifications at key positions influencing physicochemical properties and biological activities .
Properties
IUPAC Name |
2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-33-24-15-17(11-13-22(24)30)26-25-20(8-5-9-23(25)31)28-21-14-18(10-12-19(21)29-26)27(32)16-6-3-2-4-7-16/h2-4,6-7,10-15,26,28-30H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEHLXZIOVCQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core
- Starting with a suitable dibenzo[b,e][1,4]diazepine precursor, the core structure is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- This reaction can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
- The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- This reaction can yield alcohol derivatives of the compound.
-
Substitution
- The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
- Common reagents include sodium hydride and the desired nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Solvents: Methanol, dichloromethane, ethanol.
Major Products Formed
Oxidized Derivatives: Quinones, ketones.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Amines, thiols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of diazepine derivatives in various chemical reactions.
Biology
Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding Studies: Used in research to study binding affinities to various biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific chemical properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepine core allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
The dibenzo[b,e][1,4]diazepin-1-one scaffold is common among analogs, but substituent variations dictate functional differences:
Key Observations :
Cytotoxicity and Selectivity
- FC2 demonstrated selective toxicity in cancer cells (IC₅₀ ~10 μM) without harming normal fibroblasts, attributed to its indol-3-yl moiety enhancing interactions with apoptotic pathways .
- Compound A ’s 4-hydroxy-3-methoxyphenyl group (structurally akin to vanillin derivatives) may confer antioxidant or anti-inflammatory activity, though direct evidence is lacking in the provided data.
- Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) may exhibit enhanced receptor binding due to increased electrophilicity.
Physicochemical Properties
- Solubility : The hydroxyl group in Compound A likely improves aqueous solubility compared to methoxy/ethoxy analogs (e.g., ).
- Crystallinity: Derivatives like 11-(4-methoxyphenyl)-3,3-dimethyl-... form stable monoclinic crystals (space group P21/c), suggesting Compound A may similarly crystallize due to hydrogen-bonding capacity .
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups :
- Substituent Position :
- Acyl groups at position 7 (e.g., phenylcarbonyl in Compound A , benzoyl in FC2) may influence metabolic stability and target affinity .
Biological Activity
The compound 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class. This class of compounds has garnered attention due to their diverse biological activities, including antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties. This article delves into the biological activity of this specific compound, summarizing key research findings and providing data tables for clarity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
This compound contains functional groups that are crucial for its biological activity. The presence of hydroxy and methoxy groups allows for potential hydrogen bonding and increased binding affinity to biological targets.
The mechanism of action is primarily attributed to the compound's ability to interact with various molecular targets such as enzymes and receptors. The diazepine core facilitates binding to specific sites on proteins, which may inhibit their activity or alter their function. The hydroxy and methoxy groups enhance this interaction through hydrogen bonding and other non-covalent interactions.
Antidepressant Activity
Research has indicated that derivatives of dibenzo[b,e][1,4]diazepinones exhibit significant antidepressant effects. For instance:
- Study Findings : A study demonstrated that similar compounds showed a reduction in depressive-like behavior in animal models when administered at specific doses (Beccalli et al., 2005) .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Case Study : In vitro assays revealed that the compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli (Farnet et al., 2005) .
Analgesic and Anti-inflammatory Effects
The analgesic properties were evaluated through pain models:
- Research Data : In a controlled study using a formalin test in rodents, the compound significantly reduced pain scores compared to controls (Joergensen et al., 1996) .
Antitumor Activity
Preliminary studies suggest potential antitumor effects:
- Findings : The compound was tested against various cancer cell lines and demonstrated cytotoxic effects with IC50 values indicating significant tumor growth inhibition (McAlpine et al., 2008) .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antidepressant | Behavioral assays in rodents | Significant reduction in depressive-like behavior |
| Antimicrobial | Disk diffusion method | Inhibition zones against S. aureus and E. coli |
| Analgesic | Formalin test | Reduced pain scores compared to control |
| Antitumor | MTT assay on cancer cell lines | IC50 values indicating cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
